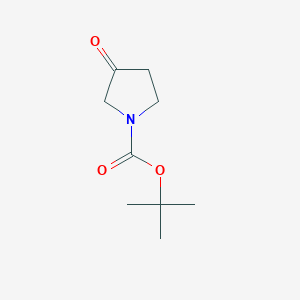

N-Boc-3-pyrrolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOMVCDXPUXKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332887 | |

| Record name | N-Boc-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-93-7 | |

| Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-3-pyrrolidinone chemical properties and structure

An In-depth Technical Guide to N-Boc-3-pyrrolidinone for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name tert-butyl 3-oxopyrrolidine-1-carboxylate, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[3] This protecting group imparts stability and allows for selective chemical manipulations at other positions of the molecule.[4] this compound serves as a versatile precursor for the synthesis of a wide range of more complex molecules, particularly chiral amines and alcohols that are integral to the development of novel therapeutics.[5][6]

Chemical Structure and Identifiers

The chemical structure of this compound is fundamental to its reactivity and utility in synthesis. The presence of the ketone functional group and the Boc-protected amine allows for a variety of chemical transformations.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-oxopyrrolidine-1-carboxylate[7] |

| CAS Number | 101385-93-7[8][9][10][11][12] |

| Molecular Formula | C₉H₁₅NO₃[8][9][10][11][12] |

| SMILES String | CC(C)(C)OC(=O)N1CCC(=O)C1[7][12][13] |

| InChI | 1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3[12] |

| InChI Key | JSOMVCDXPUXKIC-UHFFFAOYSA-N[12] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It is typically a white to pale yellow solid at room temperature.[3][14]

| Property | Value |

| Molecular Weight | 185.22 g/mol [7][8][9][10][11][12] |

| Melting Point | 34-38 °C[8][9][12] |

| Boiling Point | 270.9 ± 33.0 °C (Predicted)[8] |

| Density | 1.133 g/cm³[9] |

| pKa | -1.79 ± 0.20 (Predicted)[8][9] |

| Water Solubility | Insoluble[8][14] |

| Solubility in Organic Solvents | Soluble in dichloromethane (B109758), ethyl acetate (B1210297), methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[3][8][9][14] |

Experimental Protocols

Synthesis of this compound from N-Boc-3-pyrrolidinol (Dess-Martin Oxidation)

A common and efficient method for the synthesis of this compound is the oxidation of N-Boc-3-pyrrolidinol using Dess-Martin periodinane (DMP).[10][14][15]

Materials:

-

tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) under a nitrogen atmosphere.[10]

-

Cool the solution to 0 °C using an ice bath.[10]

-

Add Dess-Martin periodinane (DMP) (2 equivalents) to the stirred solution.[10]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[10]

-

Extract the mixture with DCM.[10]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purify the residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., 15:85) to afford the pure this compound.[10]

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (for loading)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.[16]

-

Load the sample onto the column.[16]

-

Elute the column with a mixture of ethyl acetate and hexanes, starting with a low polarity mixture (e.g., 5% EtOAc/hexanes) and gradually increasing the polarity (e.g., to 10% and then 20% EtOAc/hexanes).[16]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.[14]

Analytical Characterization

The purity and identity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[8][10]

-

¹³C NMR: The carbon NMR spectrum is used to determine the carbon framework of the molecule.[17]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present, such as the ketone and the carbamate (B1207046) from the Boc group.[17]

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is used to assess the purity of the compound and confirm its molecular weight.[18]

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis due to its versatile reactivity.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 3-pyrrolidinone.[3][14]

-

Reduction of the Ketone: The ketone functional group can be reduced to a hydroxyl group to form N-Boc-3-pyrrolidinol. Asymmetric reduction using chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction, or biocatalytic methods with ketoreductases (KREDs), can produce enantiomerically pure (R)- or (S)-N-Boc-3-pyrrolidinol, which are crucial chiral building blocks in drug synthesis.[5]

-

Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, leading to the synthesis of chiral N-Boc-3-aminopyrrolidines.[6]

-

Use in Drug Discovery: The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds.[1] this compound serves as a starting material for the synthesis of various pharmaceutical agents, including muscarinic receptor agonists for potential treatment of neurological disorders.[2][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the synthesis and application of this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Key chemical transformations of this compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 101385-93-7 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound [chemspon.com]

- 12. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 14. Page loading... [wap.guidechem.com]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-tert-butoxycarbonyl-3-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-3-pyrrolidinone, also known as N-Boc-3-pyrrolidinone, is a key chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique structure, which incorporates a tert-butoxycarbonyl (Boc) protecting group, provides stability and allows for selective reactivity, making it an invaluable building block in organic synthesis.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physicochemical Properties

The fundamental physicochemical properties of N-tert-butoxycarbonyl-3-pyrrolidinone are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | References |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 185.22 g/mol | [1][2][3][4] |

| Appearance | White to yellow to orange low melting solid or brown oil | [1][2][5][6] |

| Melting Point | 34-38 °C | [1][2][3][4][6][7] |

| Boiling Point | 270.9 ± 33.0 °C (Predicted) | [2][4][6][7] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [4][6][7] |

| Water Solubility | Insoluble | [2][4][5][6][7] |

| Solubility in Organic Solvents | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol, Acetonitrile, and Dimethylformamide (DMF) | [2][4][5][7][8] |

| pKa | -1.79 ± 0.20 (Predicted) | [2][4][7] |

| Refractive Index | 1.486 | [6][7] |

| Flash Point | >230 °F (>110 °C) | [4][6] |

Spectral Data

¹H NMR (400 MHz, CDCl₃): δ 3.79-3.75 (m, 4H), 2.58 (t, J = 8.0 Hz, 2H), 1.47 (s, 9H).[2][4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and a standard synthesis procedure are outlined below.

Synthesis of N-tert-butoxycarbonyl-3-pyrrolidinone from (R)-1-Boc-3-hydroxypyrrolidine

This protocol describes the oxidation of the corresponding alcohol to the ketone using Dess-Martin periodinane (DMP).[9]

Materials:

-

(R)-1-Boc-3-hydroxypyrrolidine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in DCM under a nitrogen atmosphere, add DMP (2 equivalents) at 0 °C.[9]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[9]

-

Monitor the reaction completion using thin-layer chromatography (TLC).[9]

-

Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[9]

-

Extract the mixture with DCM.[9]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

-

Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to yield N-tert-butoxycarbonyl-3-pyrrolidinone as an oil.[5][9]

Determination of Melting Point (Capillary Method)

This standard technique is used to determine the temperature range over which the solid compound melts.[10]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

-

Glass capillary tubes (sealed at one end)[10]

-

Calibrated thermometer[10]

-

N-tert-butoxycarbonyl-3-pyrrolidinone sample

Procedure:

-

Ensure the sample is dry and, if necessary, finely powdered.[11]

-

Introduce a small amount of the compound into the open end of a capillary tube and pack it down to the sealed end.[12]

-

Place the capillary tube in the heating block of the melting point apparatus.[12]

-

Heat the sample rapidly to about 10-15°C below the expected melting point.[10]

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[10] The melting point is reported as the range T1-T2.[10]

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[13]

Apparatus and Materials:

-

Thiele tube[13]

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

N-tert-butoxycarbonyl-3-pyrrolidinone sample

Procedure:

-

Fill the Thiele tube with oil.

-

Place a few milliliters of the sample into the small test tube.[14]

-

Place the capillary tube, sealed end up, into the test tube with the sample.[14][15]

-

Attach the test tube to the thermometer and immerse it in the oil within the Thiele tube.[13][15]

-

Observe for a continuous stream of bubbles emerging from the open end of the inverted capillary tube.[13]

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13][15]

Determination of Solubility

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Materials:

-

Small test tubes

-

N-tert-butoxycarbonyl-3-pyrrolidinone sample

-

Various solvents (e.g., water, dichloromethane, ethyl acetate, methanol)

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of the compound into a test tube.[16]

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.[16]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[16]

-

Observe whether the solid dissolves completely.

-

Categorize the solubility based on the amount of solvent required to dissolve the sample.

Visualized Workflow and Pathways

The following diagrams illustrate key processes related to N-tert-butoxycarbonyl-3-pyrrolidinone.

Caption: Workflow for the synthesis of N-tert-butoxycarbonyl-3-pyrrolidinone.

Caption: Logical workflow for determining physicochemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 101385-93-7 [m.chemicalbook.com]

- 3. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 101385-93-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N boc-3-pyrrolidinone | PDF [slideshare.net]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to N-Boc-3-pyrrolidinone

CAS Number: 101385-93-7

This technical guide provides a comprehensive overview of N-Boc-3-pyrrolidinone, a key intermediate in organic synthesis and pharmaceutical development.[1][2] Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, key reactions, and analytical methodologies.

This compound, also known as tert-butyl 3-oxopyrrolidine-1-carboxylate, is a versatile building block used in the construction of complex organic molecules.[1][3] Its structure features a pyrrolidinone ring protected by a tert-butoxycarbonyl (Boc) group.[3] This Boc group provides stability under various reaction conditions but can be selectively removed under acidic conditions, making it an ideal intermediate for multi-step synthetic pathways in medicinal chemistry.[3][4]

Physicochemical Properties

This compound is typically a white to pale yellow or brown solid at room temperature, which may exist as an oil or low-melting solid.[3][4][5][6] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| Molecular Formula | C₉H₁₅NO₃ | [5][7] |

| Molecular Weight | 185.22 g/mol | [5][7] |

| Appearance | White to yellow to orange low melting solid or brown oil | [3][5][6] |

| Melting Point | 34-38 °C (lit.) | [5][6] |

| Boiling Point | 270.9 ± 33.0 °C (Predicted) | [6] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [8] |

| pKa | -1.79 ± 0.20 (Predicted) | [5] |

| Solubility | Insoluble in water. Soluble in polar organic solvents like dichloromethane, ethyl acetate (B1210297), methanol, acetonitrile, and DMF. | [3][4][5] |

| Storage Temperature | −20°C to 0-5°C | [6][9] |

Synthesis of this compound

The most common method for synthesizing this compound is through the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. Oxidizing agents such as Dess-Martin periodinane (DMP) are frequently used for this transformation.[4][7]

Experimental Protocol: Dess-Martin Oxidation

This protocol describes the synthesis of this compound from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate using Dess-Martin periodinane (DMP).[7]

Materials:

-

tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (EtOAc) and Hexane (B92381) for column chromatography

Procedure:

-

A solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere.[7]

-

The solution is cooled to 0 °C in an ice bath.[7]

-

Dess-Martin periodinane (DMP) (2 equivalents) is added portion-wise to the stirred solution at 0 °C.[7]

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[7] Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[7]

-

The mixture is extracted with DCM.[7] The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.[7]

-

The crude residue is purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford the pure this compound as an oil.[7] A yield of approximately 77% can be expected.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound via Dess-Martin oxidation.

Applications in Organic Synthesis

This compound is a valuable prochiral starting material for synthesizing enantiomerically pure compounds, which are critical building blocks for pharmaceuticals.[10][11]

Asymmetric Reduction to Chiral Alcohols

A primary application is the asymmetric reduction of the ketone to produce chiral N-Boc-3-hydroxypyrrolidines.[11] This can be achieved through both chemical and biocatalytic methods.

-

Chemical Reduction: Methods like the Corey-Bakshi-Shibata (CBS) reduction utilize a chiral catalyst to achieve high enantioselectivity.[11]

-

Biocatalytic Reduction: Enzymes, such as keto reductases (KREDs), offer an environmentally friendly approach with excellent stereoselectivity under mild conditions.[10][11] this compound is also used in studies of asymmetric hydrogen-transfer bioreduction with enzymes like Leifsonia alcohol dehydrogenase.[5][7]

Synthesis of Chiral Amines

The resulting chiral alcohols can be further converted into other important intermediates, such as chiral N-Boc-3-aminopyrrolidines. This is often accomplished via conversion of the hydroxyl group to a leaving group, followed by substitution with an azide (B81097) and subsequent reduction. The chiral amines and alcohols derived from this compound are frequently used in the synthesis of kinase inhibitors and other bioactive compounds.[10]

Reaction Pathway Diagram

Caption: Key synthetic transformations starting from this compound.

Analytical Characterization

The purity and structure of this compound and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. ¹H NMR is used to identify key proton signals.[5][7] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of chiral derivatives.[12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation, often requiring derivatization for related alcohols.[12] |

| Infrared (IR) Spectroscopy | Identification of functional groups, particularly the ketone carbonyl and the carbamate (B1207046) group. |

Experimental Protocol: ¹H NMR Characterization

This protocol outlines the general procedure for acquiring a proton NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃.[13]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[13]

-

Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[5][7]

-

Process the data, applying Fourier transform, phasing, and baseline correction.[13]

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).[13]

-

Expected Chemical Shifts (CDCl₃, 300-400 MHz):

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[14] Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before use.[15]

| Hazard Classification (GHS) | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

| References:[8][15] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[15][16]

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8][15]

-

Skin Protection: Wear protective gloves and a lab coat or long-sleeved clothing.[8][15]

-

Respiratory Protection: Under normal use, respiratory protection is not required. For large-scale use or in emergencies, use an approved respirator.[15]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[9]

-

Recommended storage is in a freezer under an inert atmosphere at temperatures between -20°C and 5°C.[6][9]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration and seek medical attention.[16]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 101385-93-7 [m.chemicalbook.com]

- 6. N boc-3-pyrrolidinone | PDF [slideshare.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. N-Boc-3-ピロリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 101385-93-7|this compound|BLD Pharm [bldpharm.com]

- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.no [fishersci.no]

- 16. fishersci.com [fishersci.com]

Stereochemistry of N-Boc-3-pyrrolidinone and its derivatives

An In-depth Technical Guide to the Stereochemistry of N-Boc-3-pyrrolidinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (tert-butyl 3-oxopyrrolidine-1-carboxylate) is a pivotal synthetic intermediate in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a prochiral ketone within a five-membered pyrrolidine (B122466) ring protected by a tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for the stereoselective synthesis of a wide range of chiral building blocks.[2][3] The ability to precisely control the stereochemistry at the C3 position is critical, as the resulting chiral 3-hydroxypyrrolidine and 3-aminopyrrolidine (B1265635) moieties are core structural motifs in numerous pharmacologically active compounds, including kinase inhibitors, immunomodulators, and antibacterial agents.[4]

This technical guide provides a comprehensive overview of the key stereoselective transformations of this compound, detailing established experimental protocols, comparative quantitative data, and logical workflows to aid researchers in the strategic design and execution of synthetic routes toward stereochemically pure pyrrolidine derivatives.

Stereoselective Synthesis of Chiral N-Boc-3-pyrrolidinols

The most fundamental stereoselective transformation of this compound is its asymmetric reduction to produce enantiomerically pure (R)- or (S)-N-Boc-3-pyrrolidinol. These chiral alcohols are versatile synthons for further functionalization.[5][6] Two primary strategies dominate this field: asymmetric chemical reduction and biocatalytic reduction.

Asymmetric Chemical Reduction

This approach utilizes chiral catalysts to influence the facial selectivity of hydride delivery to the prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent and widely adopted method known for its high enantioselectivity and reliability.[2]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction for (R)-N-Boc-3-pyrrolidinol [2]

-

Objective: To synthesize (R)-N-Boc-3-pyrrolidinol via asymmetric reduction of this compound using a chiral oxazaborolidine catalyst.

-

Materials:

-

This compound (1.0 eq)

-

(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

-

Borane-dimethyl sulfide (B99878) complex (BMS, 1.0 M in THF, 0.6 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol (B129727), Ethyl acetate (B1210297), 1 M HCl, Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise to the cooled ketone solution.

-

Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature is maintained at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (R)-N-Boc-3-pyrrolidinol.[2]

-

-

Note: The synthesis of the (S)-enantiomer is achieved by substituting the (R)-CBS catalyst with the (S)-2-Methyl-CBS-oxazaborolidine catalyst.[2]

Biocatalytic Asymmetric Reduction

Leveraging the exquisite stereoselectivity of enzymes, biocatalytic reduction offers an environmentally friendly and highly efficient alternative. Ketoreductases (KREDs) are commonly employed, often in conjunction with a cofactor regeneration system, to produce chiral alcohols with exceptional enantiomeric excess (>99%).[4][7]

Experimental Protocol: General Biocatalytic Reduction for (S)-N-Boc-3-pyrrolidinol [2]

-

Objective: To synthesize (S)-N-Boc-3-pyrrolidinol using a ketoreductase (KRED) with a cofactor regeneration system.

-

Materials:

-

This compound (e.g., 50 mM)

-

Ketoreductase (KRED) specific for (S)-alcohol production

-

NADP⁺ (catalytic amount)

-

D-Glucose (e.g., 1.2 eq)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

-

Procedure:

-

In a temperature-controlled vessel, suspend this compound in the potassium phosphate buffer.

-

Add D-glucose, NADP⁺, glucose dehydrogenase, and the selected ketoreductase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.

-

Upon completion, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Separate the organic layer and extract the aqueous layer multiple times with the same solvent.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be performed by column chromatography if necessary.

-

Alternative Strategy: Synthesis from the Chiral Pool

An alternative to asymmetric reduction involves starting with a readily available, inexpensive chiral molecule, such as D-malic acid, and transforming it into the desired product. This multi-step approach ensures the final product's stereochemistry is derived from the starting material.

Experimental Protocol: Synthesis of (R)-N-Boc-3-pyrrolidinol from D-Malic Acid [2]

-

Objective: To synthesize (R)-N-Boc-3-pyrrolidinol from a chiral pool starting material.

-

Procedure Outline:

-

Amidation: React D-malic acid with benzylamine (B48309) to form the corresponding dibenzylamide.

-

Cyclization: Treat the dibenzylamide with a dehydrating agent (e.g., acetic anhydride) to induce cyclization, forming an N-benzyl-succinimide derivative.

-

Reduction: Reduce the succinimide (B58015) carbonyls using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF to yield N-benzyl-3-hydroxypyrrolidine.[2]

-

Debenzylation: Remove the N-benzyl group via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

-

Boc-Protection: Protect the resulting free secondary amine of 3-pyrrolidinol (B147423) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., triethylamine) to afford the final product, (R)-N-Boc-3-pyrrolidinol.[2]

-

Data Presentation

Table 1: Comparison of Key Synthetic Routes to Enantiomerically Pure N-Boc-3-pyrrolidinol

| Method | Key Reagent/Catalyst | Target Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |

| CBS Reduction | (R)- or (S)-CBS Catalyst, BMS | (R) or (S) | 85-95 | >98 |

| Biocatalytic Reduction | Ketoreductase (KRED) | (R) or (S) | >90 | >99[4] |

| Chiral Pool Synthesis | D- or L-Malic Acid | (R) or (S) | Multi-step, variable | >99 |

Table 2: Physicochemical and Spectroscopic Properties[6][8]

| Property | This compound | (R)-(-)-N-Boc-3-pyrrolidinol | (S)-(+)-N-Boc-3-pyrrolidinol |

| CAS Number | 101385-93-7 | 109431-87-0 | 101469-92-5 |

| Molecular Formula | C₉H₁₅NO₃ | C₉H₁₇NO₃ | C₉H₁₇NO₃ |

| Molecular Weight | 185.22 g/mol | 187.24 g/mol | 187.24 g/mol |

| Appearance | Yellowish-white solid/oil[3] | White to off-white solid[6] | White to off-white solid |

| ¹³C NMR (CDCl₃, δ ppm) | 209.6 (C=O), 80.2, 53.9, 43.1, 35.8, 28.5 | 80.1, 70.5, 53.8, 44.2, 34.7, 28.6 | Identical to (R)-enantiomer[8] |

| Optical Rotation | N/A (achiral) | [α]²⁰/D ≈ -26° (c=1, MeOH)[6] | [α]²⁰/D ≈ +26° (c=1, MeOH) |

Visualization of Workflows and Pathways

Caption: Asymmetric reduction pathways to N-Boc-3-pyrrolidinol.[2]

Caption: Chiral pool synthesis of (R)-N-Boc-3-pyrrolidinol.[2]

Caption: Workflow for asymmetric α-arylation of N-Boc-pyrrolidine.[9][10]

Conclusion

This compound is a profoundly valuable prochiral building block in pharmaceutical synthesis. The stereochemical outcome of its reduction to N-Boc-3-pyrrolidinol can be controlled with exceptional precision through well-established methods like the asymmetric CBS reduction and biocatalytic approaches using ketoreductases. These synthetic strategies provide reliable access to either the (R) or (S) enantiomer in high yield and optical purity.[2][4] The resulting chiral pyrrolidinol and its derivatives are indispensable intermediates for constructing complex, stereochemically defined molecules, underscoring the importance of these methodologies for researchers and professionals in the field of drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

N-Boc-3-pyrrolidinone: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-3-pyrrolidinone, a key intermediate in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines its solubility profile in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts: Understanding the Solubility of this compound

This compound (tert-butyl 3-oxopyrrolidine-1-carboxylate) is a low-melting solid, appearing as a white to yellow or orange substance.[1][2] Its molecular structure, featuring a polar ketone and a carbamate (B1207046) group alongside a nonpolar tert-butyl group, dictates its solubility characteristics. Generally, it is soluble in most organic solvents but insoluble in water.[1][2][3] The presence of numerous carbon-hydrogen bonds contributes to its hydrophobicity and good solubility in weakly polar organic solvents.[3]

Quantitative Solubility Data

A comprehensive search of available literature did not yield specific quantitative solubility data (e.g., g/L or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information is available and summarized in the table below.

| Solvent | Chemical Class | Qualitative Solubility |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[1][2] |

| Ethyl Acetate | Ester | Soluble[1][2] |

| Methanol | Alcohol | Soluble[1][2] |

| Acetonitrile | Nitrile | Good Solubility[3][4] |

| Dimethylformamide (DMF) | Amide | Good Solubility[3][4] |

| Ether | Ether | Good Solubility[3] |

| Water | Protic | Insoluble[1][2][3] |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid organic compound like this compound. The most common and straightforward is the gravimetric method. Spectroscopic and chromatographic methods offer higher throughput and sensitivity.

Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.[5][6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known quantity of the solvent.[5][7]

Apparatus and Materials:

-

Vials with tight-fitting caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe and syringe filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

-

Oven

-

This compound

-

Selected organic solvent

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent to ensure saturation.[8]

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24 hours) to reach equilibrium.[8]

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any particulate matter.[8][9]

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish.

-

Weigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of this compound (34-38 °C) until a constant weight of the dried solute is achieved.[5][10]

-

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It requires the creation of a calibration curve to relate absorbance to concentration.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.[9] Measure the absorbance of the diluted solution.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution, accounting for the dilution factor.[9]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the gravimetric method.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create a calibration curve.

-

Sample Analysis: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental process for determining solubility.

Synthesis Pathway of this compound

This compound is commonly synthesized by the oxidation of N-Boc-3-hydroxypyrrolidine.[3]

Caption: Synthesis route from N-Boc-3-hydroxypyrrolidine.

References

- 1. This compound CAS#: 101385-93-7 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmajournal.net [pharmajournal.net]

Stability of N-Boc-3-pyrrolidinone Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of N-Boc-3-pyrrolidinone, a key building block in the synthesis of a wide array of pharmaceutical compounds. Understanding its stability profile under various pH conditions is critical for reaction optimization, purification, and the development of stable formulations. This document outlines the fundamental principles of its degradation, presents methodologies for stability assessment, and provides a framework for conducting forced degradation studies.

Core Concepts of this compound Stability

This compound's stability is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidinone ring itself is generally stable under a range of conditions, but the carbamate (B1207046) linkage is susceptible to cleavage.

Acidic Conditions: The Boc group is notoriously labile in the presence of acid.[1] The mechanism of acidic deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and a proton. This process is generally rapid and efficient, even with mild acids.[1] The stability of this compound is significantly reduced in acidic environments, particularly at a pH below 2.[2]

Basic Conditions: In contrast, the Boc group is generally stable under a wide range of non-nucleophilic and moderately nucleophilic basic conditions.[1] It is resistant to cleavage by hydroxides, carbonates, and amines at room temperature.[1] However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to slow degradation or side reactions, although cleavage of the Boc group itself is not the primary degradation pathway under these conditions.[1]

Quantitative Stability Data

| Condition | Reagent/pH | Expected Stability |

| Strongly Acidic | Trifluoroacetic Acid (TFA) | Labile: Rapid cleavage is expected at room temperature.[1] |

| Hydrochloric Acid (HCl) | Labile: Cleavage occurs readily, often in solvents like dioxane or methanol.[1] | |

| Mildly Acidic | pH 4-6 | Relatively Stable: The compound is expected to be reasonably stable in this pH range for moderate periods.[2] |

| Neutral | pH 7 | Stable: Generally stable under neutral conditions. |

| Basic | Potassium Carbonate (K₂CO₃) | Stable: Commonly used in reactions with Boc-protected amines without significant degradation.[1] |

| Triethylamine (Et₃N) | Stable: Stable under typical reaction conditions.[1] | |

| Sodium Hydroxide (NaOH) | Generally Stable: The Boc group is resistant to cleavage, though other base-mediated reactions on the pyrrolidinone ring could occur under harsh conditions (e.g., high temperature). |

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable data. The following protocols are designed as a starting point for researchers.

Protocol 1: General Stability Assessment via HPLC

This protocol outlines a general method for assessing the stability of this compound at different pH values.

1. Materials and Reagents:

-

This compound

-

HPLC grade acetonitrile (B52724) and water

-

Buffer solutions (pH 2, 4, 7, 9, 12)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

HPLC system with UV detector

2. Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

3. Stability Study:

-

Incubate the prepared solutions at a controlled temperature (e.g., 25 °C and 40 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quench the reaction if necessary (e.g., by neutralizing acidic or basic solutions).

4. HPLC Analysis:

-

Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile is typically effective.

-

Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm).[3]

-

Quantify the remaining this compound and any degradation products by peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5]

1. Acidic Degradation:

-

Dissolve this compound in 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2-8 hours).

-

Monitor the degradation by HPLC at various time points.

2. Basic Degradation:

-

Dissolve this compound in 0.1 M NaOH.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

Monitor the degradation by HPLC.

3. Oxidative Degradation:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

-

Keep the solution at room temperature or slightly elevated temperature.

-

Monitor the degradation by HPLC.

4. Thermal Degradation:

-

Store solid this compound at an elevated temperature (e.g., 80 °C).

-

Analyze samples at different time points.

5. Photolytic Degradation:

-

Expose a solution of this compound to a light source as specified in ICH Q1B guidelines.

-

Analyze the sample and a dark control at a defined time point.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-pyrrolidinone

This technical guide provides a comprehensive overview of the melting and boiling points of N-Boc-3-pyrrolidinone (CAS 101385-93-7), a key intermediate in organic synthesis and drug development. The document details its physical properties, outlines experimental protocols for their determination, and presents a logical workflow for these procedures.

Core Physicochemical Data

This compound is typically a solid at room temperature.[1] Its melting and boiling points are critical parameters for its characterization, handling, and use in synthetic chemistry.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 34-38 °C (lit.) | [1][2][3][4][5][6] |

| 31.0-41.0 °C | [7] | |

| Boiling Point | 270.9 ± 33.0 °C (Predicted) | [2][4][8] |

| 270.9 °C at 760 mmHg | [9] | |

| 288 °C (lit.) | [10] | |

| >110 °C (Flash Point) | [3][11][6][10][12] | |

| Form | Solid | [1][11][6] |

Note: "(lit.)" indicates that the value is cited from scientific literature.

Experimental Protocols

The determination of melting and boiling points is fundamental for verifying the identity and purity of this compound. Standard laboratory procedures are employed for these measurements.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid organic compound.[13]

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

This compound sample

-

Spatula

-

Mortar and pestle (if the sample requires grinding to a fine powder)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point of 34-38°C.[13] Subsequently, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[13]

-

Data Recording: The following two temperatures are recorded to define the melting point range:[13]

-

T1: The temperature at which the first droplet of liquid is observed.

-

T2: The temperature at which the entire sample has completely melted.

-

-

Reporting: The melting point is reported as the range between T1 and T2.

2.2. Boiling Point Determination (Distillation Method)

The boiling point can be determined by simple distillation at atmospheric pressure.

Apparatus and Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

This compound sample

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The this compound sample and boiling chips are placed in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The sample is heated gently. As the liquid boils, the vapor will rise and condense in the condenser.

-

Data Recording: The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This constant temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Mandatory Visualizations

Workflow for Melting Point Determination

Caption: Workflow for the determination of melting point using the capillary method.

Logical Relationship in Synthesis

Caption: The role of this compound as a precursor in organic synthesis.[5]

References

- 1. N-Boc-3-ピロリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 101385-93-7 [m.chemicalbook.com]

- 3. CAS 101385-93-7 | 4H56-1-06 | MDL MFCD01631194 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 101385-93-7 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 101385-93-7 [chemicalbook.com]

- 6. 101385-93-7 this compound AKSci B057 [aksci.com]

- 7. 1-Boc-3-pyrrolidinone, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 1-tert-Butoxycarbon-3-pyrrolidone 101385-93-7 [mingyuanchemical.com]

- 9. This compound CAS# 101385-93-7 [gmall.chemnet.com]

- 10. echemi.com [echemi.com]

- 11. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound 97 101385-93-7 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of N-Boc-3-pyrrolidinone: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate), a vital intermediate in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.79 - 3.75 | Multiplet | - | 4H | CH₂-N-CH₂ |

| 2.58 | Triplet | 8.0 | 2H | CO-CH₂ |

| 1.47 | Singlet | - | 9H | C(CH₃)₃ |

Citation: The ¹H NMR data is consistent with that reported by ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~205 - 215 | C=O (Ketone) |

| ~154 | C=O (Carbamate) |

| ~80 | C (CH₃)₃ |

| ~45 - 55 | CH₂-N |

| ~35 - 45 | CO-C H₂ |

| ~28 | C(C H₃)₃ |

Note: Experimental ¹³C NMR data was not available in the search results. The chemical shifts are estimated based on the functional groups present in this compound.

Infrared (IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data (ATR, film)

| Wavenumber (νₘₐₓ) cm⁻¹ | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1750 | Strong | C=O Stretch (Ketone) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1365 | Medium | C-H Bend (tert-Butyl) |

| ~1170 | Medium-Strong | C-N Stretch |

Note: A specific list of experimental IR peaks was not available in the search results. The presented data is based on characteristic absorption frequencies for the functional groups in this compound.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through fragmentation patterns. The molecular formula of this compound is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol .[1][2]

Table 4: ESI-MS Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 186.11 | [M+H]⁺ | Protonated Molecular Ion |

| 208.09 | [M+Na]⁺ | Sodium Adduct |

| 130.08 | [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from the Boc group |

| 86.06 | [M+H-Boc]⁺ | Loss of the entire Boc group |

Note: The fragmentation of N-Boc protected compounds is often characterized by the loss of the Boc group.[3]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

-

Objective: To determine the proton and carbon chemical environments of the molecule.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1][4]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4]

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube, and the spectrum is acquired at room temperature. For ¹³C NMR, proton decoupling is applied.[4]

-

Data Processing: The raw data is processed by applying a Fourier transform. The ¹H NMR spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm, and the ¹³C NMR spectrum is referenced to the solvent peak at 77.16 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[4]

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[4]

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[4]

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass and elemental composition of the molecule.

-

Instrumentation: An Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.[4]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.[4]

-

Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.[4]

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined and compared with the calculated values for the expected elemental formula.[4]

Workflow Visualization

The logical flow of experiments for the complete spectroscopic characterization of this compound is depicted in the following diagram.

References

Navigating the Void: A Technical Guide to the Structural Analysis of N-Boc-3-pyrrolidinone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural analysis of N-Boc-3-pyrrolidinone, a key building block in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available, this document provides a comprehensive overview of its known physicochemical properties, detailed synthesis protocols, and a procedural framework for its crystallographic analysis.[1] To illustrate the principles of its solid-state conformation, this guide leverages the publicly available crystallographic data of a closely related analog, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and for designing crystallization experiments. The key properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol [2] |

| Appearance | White to yellow to orange low melting solid |

| Melting Point | 34-38 °C |

| Solubility | Insoluble in water; Soluble in Dichloromethane (B109758), Ethyl Acetate, Methanol |

| CAS Number | 101385-93-7[2] |

Synthesis of this compound

The preparation of high-purity this compound is the prerequisite for successful crystallographic analysis. A common and effective method involves the oxidation of N-Boc-3-pyrrolidinol.

Experimental Protocol: Oxidation of N-Boc-3-pyrrolidinol

This protocol details the synthesis of this compound from N-Boc-3-pyrrolidinol using a Swern oxidation approach.

Materials:

-

N-Boc-3-pyrrolidinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in dichloromethane is cooled to -78 °C.

-

A solution of DMSO (2.0 equivalents) in dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred for 5 minutes.

-

A solution of N-Boc-3-pyrrolidinol (1.0 equivalent) in dichloromethane is added slowly to the reaction mixture at -78 °C.

-

The reaction is stirred for 2 hours at -78 °C.

-

Triethylamine (5.0 equivalents) is added to the reaction mixture, and stirring is continued for 1 hour at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution and diluted with ethyl acetate.

-

The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Crystal Structure Analysis: A Case Study of a Pyrrolidine (B122466) Derivative

Given the absence of a published crystal structure for this compound, the analysis of a structurally similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, provides valuable insights into the likely conformational preferences and intermolecular interactions of N-Boc protected pyrrolidine rings.[1][3]

Crystallographic Data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4299 (13) |

| b (Å) | 9.784 (2) |

| c (Å) | 10.279 (2) |

| β (°) | 90.12 (3) |

| Volume (ų) | 646.7 (2) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Data obtained from the publication by Perzborn et al. (2009).[3] |

The crystal structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation.[3] This conformation is a common feature in pyrrolidine derivatives and influences the overall shape and biological activity of molecules containing this scaffold. The packing of the molecules in the crystal lattice is stabilized by intermolecular O—H···O hydrogen bonds, forming chains along the crystallographic a-axis.[3]

General Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to determine the crystal structure of this compound or its derivatives, the following protocol outlines the key steps.

1. Crystal Growth:

-

High-purity this compound is essential.

-

Slow evaporation of a saturated solution is a common technique. Solvents to be screened include methanol, ethanol, ethyl acetate, and hexane, or mixtures thereof.

-

Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be effective.

-

The goal is to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[1]

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data using least-squares methods.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

This guide provides the essential information and protocols for researchers and drug development professionals to pursue the crystal structure analysis of this compound. While the definitive structure remains to be determined, the provided methodologies and the analysis of a close analog offer a solid foundation for future investigations into the solid-state properties of this important synthetic intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-3-pyrrolidinone

For Immediate Release

This document provides an in-depth technical guide on the hazards and safety precautions for handling N-Boc-3-pyrrolidinone (CAS No. 101385-93-7), a key building block in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This compound is a versatile organic compound utilized in the synthesis of complex molecules.[1][2] Its stability and selective reactivity make it a valuable intermediate.[2] However, like many chemical reagents, it possesses inherent hazards that necessitate careful handling and a thorough understanding of safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation, and potential respiratory tract irritation.[3] It is harmful if swallowed.[4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

-

Acute Toxicity, Oral (Category 4) [4]

-

Skin Irritation (Category 2) [4]

-

Serious Eye Damage/Eye Irritation (Category 1/2) [4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

The signal word for this compound is Danger or Warning .[4]

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃[4] |

| Molecular Weight | 185.22 g/mol [5] |

| Appearance | White to off-white crystalline solid or powder; Low Melting Solid; Brown Oil[5][6][7] |

| Melting Point | 34-38 °C (lit.)[8] |

| Boiling Point | 270.9 ± 33.0 °C (Predicted)[7] |

| Flash Point | >110 °C (>230 °F) - closed cup |

| Solubility | Insoluble in water.[7][8] Soluble in polar solvents such as ethanol, acetonitrile, and dimethylformamide (DMF).[1] |

| Storage Temperature | -20°C or 0-5°C[5] |

Experimental Protocols for Safety Data Determination

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

This method is used to estimate the acute oral toxicity of a substance.[3]

-

Test System: Typically, female rats are used.[3]

-

Procedure: The test is performed in a stepwise manner using a small number of animals per step. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.[3]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. The outcome of the first step determines the dose for the next. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose is used.[3]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[3]

-

Test System: Healthy young adult albino rabbits are typically used.[3]

-

Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch.[3]

-

Exposure: The substance is left in contact with the skin for a defined period, usually 4 hours.[3]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test System: Healthy young adult albino rabbits are typically used.

-

Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The reversibility of the observed effects is a critical factor in the classification.[3]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risks.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield in combination with goggles are required to protect against potential splashes or dust particles.[9]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn to prevent direct skin contact.[9]

-

Skin and Body Protection: A laboratory coat should be worn to prevent contamination of personal clothing and skin.[4][9]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is required to avoid inhalation of dust or aerosols.[9]

Operational Plan: Safe Handling Protocol

-

Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Assemble all necessary equipment and reagents before starting. Don the appropriate PPE.[9]

-

Handling: Avoid generating dust.[9] Weigh and transfer the solid compound in a fume hood to minimize inhalation risks. Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[9]

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

-